molecular formula C15H18N4O4S2 B2944255 Benzyl 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1170554-20-7

Benzyl 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2944255
CAS No.: 1170554-20-7
M. Wt: 382.45
InChI Key: CZBZEIPOYBVZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic 1,3,4-thiadiazole derivative featuring a benzyl thioacetate moiety and a 2-methoxyethyl-substituted ureido group. The compound’s design integrates a 1,3,4-thiadiazole core, known for its metabolic stability and bioactivity, with functional groups that modulate solubility and target affinity .

Properties

IUPAC Name

benzyl 2-[[5-(2-methoxyethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S2/c1-22-8-7-16-13(21)17-14-18-19-15(25-14)24-10-12(20)23-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBZEIPOYBVZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NN=C(S1)SCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Benzyl 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a benzyl group , a thiadiazole ring , and a ureido moiety , which collectively contribute to its biological activity. The presence of the ureido group (NH-CO-NH2) suggests potential for hydrogen bonding, crucial for interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with a thiadiazole core often exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. This compound is hypothesized to possess similar activities based on structural analogies.

Table 1: Comparison of Biological Activities of Thiadiazole Derivatives

Compound NameStructure FeaturesBiological ActivityNotes
Methyl 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetateSimilar core structureAntibacterialMethyl instead of benzyl
Benzyl 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetateContains benzyl thio groupAntibacterialDifferent substituents
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamideUrea derivativeAntibacterialVariations in substituents

Antitumor Activity

Studies have demonstrated that thiadiazole derivatives can act as anticancer agents. For example, compounds with structural similarities to this compound have shown promising results against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism often involves inhibition of cell proliferation and induction of apoptosis.

The biological activity of this compound may be attributed to its ability to bind to specific protein targets involved in bacterial metabolism or cancer cell growth. Molecular docking studies are suggested to elucidate binding affinities and mechanisms.

Case Studies

  • Antimicrobial Efficacy : In vitro studies have indicated that compounds similar to this compound exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin and streptomycin .
  • Anticancer Activity : A study evaluating several thiadiazole derivatives found that certain substitutions led to enhanced activity against cancer cell lines. For instance, derivatives with electron-withdrawing groups showed increased potency against HeLa cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure aligns with several classes of 1,3,4-thiadiazole derivatives documented in the evidence. Key structural variations among analogs include:

  • Ureido substituents : The 2-methoxyethyl group distinguishes it from arylurea derivatives (e.g., phenyl, 4-chlorophenyl, or 4-methoxyphenyl substituents) seen in compounds 4g–4k and 5e–5m .
  • Thioacetate linkage : The benzyl thioacetate group is analogous to ethyl or methyl thioacetate moieties in compounds like ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) and ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate .
Table 1: Substituent Comparison of Select 1,3,4-Thiadiazole Derivatives
Compound ID/Name Thiadiazole Substituents Ureido/Acetamide Group Key Properties Reference
Target Compound Benzyl thioacetate 3-(2-Methoxyethyl)ureido Hypothetical: Enhanced solubility
5h (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) Benzylthio + phenoxyacetamide None (phenoxyacetamide) Mp: 133–135°C, Yield: 88%
4j (2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide) Benzothiazole + thioacetate 4-Chlorophenylureido Mp: 261–263°C, Cytotoxicity: Moderate
44 (Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate) Ethyl thioacetate 4-Methoxybenzamido Cytotoxicity: <10% (low activity)

Physicochemical Properties

  • Melting Points : Analogs with hydrophobic substituents (e.g., 4-chlorophenyl in 4j) exhibit higher melting points (261–263°C), while benzylthio derivatives (e.g., 5h) melt at 133–135°C . The 2-methoxyethyl group in the target compound may lower melting points due to increased solubility.
  • Synthetic Yields : Benzylthio derivatives (e.g., 5h, 88%) generally show higher yields compared to arylurea analogs (e.g., 4j, 71%), suggesting steric or electronic effects influence reaction efficiency .

Spectroscopic Characteristics

  • IR Spectroscopy : Ureido and acetamide groups in analogs exhibit N–H stretches (3340–3180 cm⁻¹) and carbonyl peaks (1680–1695 cm⁻¹) . The target compound’s 2-methoxyethyl group may introduce C–O–C stretches near 1100–1250 cm⁻¹.
  • NMR Data : Aromatic protons in benzothiazole derivatives (e.g., 4j) resonate at δ 12.85 (DMSO-d6), while aliphatic protons in methoxyethyl groups would appear at δ 3.0–4.0 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing the 1,3,4-thiadiazole core in Benzyl 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate?

  • Answer : The 1,3,4-thiadiazole scaffold can be synthesized via cyclization of thiosemicarbazides under acidic conditions or by reacting hydrazine derivatives with carbon disulfide. For example, in analogous compounds, refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF yields thiourea intermediates, which are subsequently cyclized using formaldehyde or methylamine to form thiadiazole derivatives . For alkylation steps (e.g., introducing the thioacetate group), ethyl bromoacetate in dry acetone with anhydrous K₂CO₃ is effective, achieving yields up to 74% after recrystallization .

Q. How can structural confirmation of the synthesized compound be rigorously validated?

  • Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Identify key signals, such as the urea NH protons (~δ 10-12 ppm) and thiadiazole ring carbons (~δ 160-170 ppm) .
  • IR Spectroscopy : Confirm urea C=O stretches (~1650 cm⁻¹) and thioether S-C vibrations (~650 cm⁻¹) .
  • GC-MS/HRMS : Verify molecular weight (e.g., experimental vs. calculated m/z) and fragmentation patterns to rule out impurities .

Q. What safety precautions are critical during synthesis and handling?

  • Answer : Use fume hoods for volatile solvents (e.g., DMF, acetone). In case of skin/eye contact, rinse immediately with water for ≥15 minutes. For inhalation exposure, move to fresh air and seek medical attention. Avoid direct handling due to potential ureido/thiadiazole-related toxicity; consult SDS for specific hazards .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s kinase inhibition potential?

  • Answer : Design analogs with modifications to:

  • Ureido substituents : Replace the 2-methoxyethyl group with bulkier (e.g., aryl) or polar (e.g., hydroxyl) groups to assess steric/electronic effects on VEGFR-2/BRAF binding .
  • Thiadiazole-thioacetate linkage : Test shorter/longer alkyl chains or ester-to-amide substitutions to optimize pharmacokinetic properties.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding poses in kinase active sites, prioritizing residues critical for hydrogen bonding (e.g., Glu883 in BRAF) .

Q. What experimental strategies resolve contradictions in IC₅₀ values across biological assays?

  • Answer :

  • Purity Verification : Use HPLC (>95% purity) to exclude batch variability caused by unreacted intermediates or degradation products .
  • Assay Standardization : Replicate assays under identical conditions (e.g., ATP concentration, incubation time) to minimize protocol-driven discrepancies.
  • Off-target profiling : Screen against unrelated kinases (e.g., EGFR, CDK2) to confirm selectivity and rule out false positives .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Answer :

  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance (CLint) .
  • Plasma Protein Binding : Use equilibrium dialysis to assess free fraction, which impacts bioavailability.
  • Caco-2 Permeability : Model intestinal absorption via monolayer transport studies .

Q. What computational tools aid in optimizing the compound’s solubility without compromising activity?

  • Answer :

  • LogP Prediction : Software like MarvinSketch or ACD/Labs to balance lipophilicity (target LogP ~2-3 for oral bioavailability).
  • Co-solvent Screening : Use Hansen solubility parameters (HSPiP) to identify excipients (e.g., PEG-400, DMSO) that enhance aqueous solubility.
  • Salt Formation : Explore hydrochloride or sodium salts if acidic/basic groups are present .

Methodological Notes

  • Synthetic Optimization : For scale-up, replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Data Reproducibility : Document reaction parameters (e.g., reflux time, cooling rate) meticulously to ensure reproducibility across labs .
  • Advanced Characterization : Consider X-ray crystallography for unambiguous structural confirmation if single crystals are obtainable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.